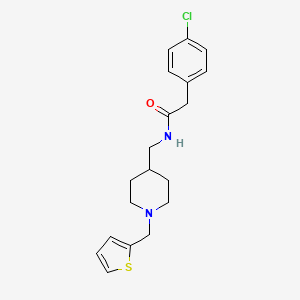

2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

描述

This compound is a structurally complex acetamide derivative featuring a 4-chlorophenyl group, a piperidine ring substituted with a thiophen-2-ylmethyl moiety, and an acetamide linker. The piperidine ring provides conformational flexibility, which is critical for interactions with biological targets such as neurotransmitter receptors or enzymes. This compound is hypothesized to exhibit pharmacological activity related to central nervous system (CNS) modulation, though its specific biological targets remain uncharacterized in the provided literature .

属性

IUPAC Name |

2-(4-chlorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2OS/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDRDUUFMVEBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the thiophenyl group and finally the chlorophenyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

化学反应分析

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Overview

2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its applications, focusing on scientific research, particularly in pharmacology, medicinal chemistry, and biological activity.

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activities by inhibiting viral replication through interference with host cell pathways. Compounds with similar structures have shown effectiveness against various viruses, indicating potential therapeutic applications in virology.

- Anticancer Activity : The compound has been investigated for its anticancer properties. Studies suggest it may interact with specific cellular pathways involved in cancer progression, potentially acting as an inhibitor of tumor growth. Related compounds have demonstrated cytotoxic effects against human cancer cell lines, including colon and breast cancer.

- Neuropharmacological Effects : Compounds similar to this one are known to interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction suggests potential implications in treating mood disorders and neurodegenerative diseases.

Target Receptors and Pathways

Research indicates that compounds with similar structures often interact with various receptors, including:

- Dopamine Receptors : Potential implications in neuropharmacology.

- Serotonin Receptors : Possible effects on mood and anxiety disorders.

- Enzymatic Inhibition : Similar compounds have shown inhibitory activity against enzymes involved in metabolic pathways, suggesting a multifaceted mechanism of action.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Piperidine Intermediate : Reaction of piperidine with thiophene derivatives.

- Chlorination : Introduction of the chlorophenyl group via chlorination reactions.

- Final Coupling : The final step involves coupling the synthesized intermediates to form the target molecule.

Industrial production may involve optimization of these steps to enhance yield and purity, employing techniques such as continuous flow reactors and advanced purification methods like chromatography.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chlorobenzamide | Contains a benzamide group | Antimicrobial properties |

| Piperine | Contains piperidine ring | Anti-inflammatory effects |

| Thiophene Derivatives | Contains thiophene moiety | Exhibits stability and electronic properties |

This table highlights how the combination of distinct functional groups in this compound enables it to interact with multiple molecular targets effectively.

Case Studies

Several studies have documented the applications of this compound:

- Antiviral Studies : A study investigating the antiviral properties found that derivatives showed significant inhibition of viral replication in vitro, suggesting potential for further development as antiviral agents.

- Cancer Research : Research has demonstrated that similar compounds exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating promising avenues for anticancer therapy.

- Neuropharmacological Applications : Investigations into the effects on neurotransmitter systems have suggested potential uses in treating mood disorders and neurodegenerative diseases.

作用机制

The mechanism of action of 2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthetic routes, and biological activities:

Key Observations

Thiophene vs. Phenyl Substituents: The thiophen-2-ylmethyl group in the target compound may enhance binding to sulfur-rich receptor pockets compared to purely aromatic substituents (e.g., 4-methylphenyl in ). Thiophene’s electron-rich nature could also improve metabolic stability relative to phenyl groups .

Piperidine vs. Piperazine Hybrids :

- The piperidine ring in the target compound offers greater conformational rigidity than the piperazine hybrid in , which may affect receptor selectivity. Piperazine derivatives often exhibit enhanced solubility due to nitrogen basicity but may suffer from off-target interactions (e.g., histamine H1 receptors) .

Biological Activity Trends: Compounds with thiophene-thioxoimidazolidinone cores (e.g., ) demonstrate antiproliferative effects, suggesting the target compound’s thiophen-2-ylmethyl group could be repurposed for oncology applications. AC-90179’s 5-HT2A inverse agonism highlights the importance of the piperidine-acetamide scaffold in CNS drug design, though the target compound’s thiophene substitution may shift receptor specificity .

Physicochemical Properties

生物活性

The compound 2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide , also known as TRO19622, is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene moiety, and a piperidine ring. The molecular formula is , with a molecular weight of approximately 392.93 g/mol.

The biological activity of TRO19622 is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various receptors and enzymes, which can lead to significant therapeutic effects:

- Receptor Binding : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for tumor growth and survival, suggesting potential applications in cancer therapy.

Anticancer Properties

Research indicates that TRO19622 exhibits anticancer activity through several mechanisms:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound can significantly reduce the proliferation of various cancer cell lines, including glioma and breast cancer cells. For example, it has been reported to exhibit an IC50 value in the low micromolar range against glioma cells, indicating potent efficacy .

Neuroprotective Effects

TRO19622 has also been explored for its neuroprotective properties :

- Reduction of Neuroinflammation : Studies suggest that it may attenuate neuroinflammatory responses in models of neurodegenerative diseases, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

Comparative Analysis

When compared to similar compounds, TRO19622 stands out due to its unique structural components which enhance its biological activity:

| Compound | Structure | Activity |

|---|---|---|

| TRO19622 | Contains thiophene and piperidine groups | Potent anticancer and neuroprotective effects |

| Compound A | Lacks thiophene moiety | Lower efficacy against cancer cells |

| Compound B | Similar piperidine structure but no chlorophenyl group | Reduced receptor affinity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of a chlorophenyl acetic acid derivative with a piperidinylmethyl amine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF .

- Solvent selection : Ethanol or acetic acid is preferred for stabilizing intermediates, as seen in analogous acetamide syntheses .

- Catalysts : Acidic conditions (e.g., HCl) may enhance cyclization or substitution reactions .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene vs. piperidine methyl groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z ~430–450 g/mol for analogous structures) .

- X-ray Crystallography : Resolve stereochemical uncertainties, as demonstrated for structurally similar acetamides .

Advanced Research Questions

Q. How can computational modeling predict biological targets or metabolic pathways for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., GPCRs, kinases) based on piperidine-thiophene pharmacophores .

- ADME Prediction : Tools like SwissADME estimate logP (~3.5) and permeability, suggesting moderate blood-brain barrier penetration .

- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies address contradictions in biological activity data across similar acetamide derivatives?

- Case Study : For antimicrobial activity discrepancies:

- Standardized Assays : Use CLSI/MIC guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- SAR Analysis : Modify the thiophene or chlorophenyl group to assess impact on activity (e.g., electron-withdrawing groups enhance target binding) .

- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can reaction engineering improve scalability for derivatives of this compound?

- Process Design :

- Flow Chemistry : Optimize exothermic steps (e.g., amide coupling) in continuous reactors to enhance safety and yield .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C for hydrogenation) to reduce purification steps .

- Scale-Up Challenges : Address solvent recovery and waste minimization using life-cycle assessment (LCA) frameworks .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。